molecular formula C15H10Cl2N2OS3 B2848107 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 899351-09-8

2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2848107
CAS No.: 899351-09-8
M. Wt: 401.34
InChI Key: LKYWKBAHJZQSFC-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenylthio group at the acetamide’s α-position and a 5-chlorothiophen-2-yl substituent on the thiazole ring. Its molecular formula is C₁₆H₁₁Cl₂N₃OS₃ (calculated molecular weight: 428.37 g/mol).

Structurally, the compound combines a thiazole core—a heterocycle known for pharmacological relevance—with electron-withdrawing chlorophenyl and chlorothiophene groups. These substituents enhance lipophilicity and may influence bioactivity, as seen in similar thiazole acetamides with antimicrobial or enzyme-inhibitory properties .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS3/c16-9-1-3-10(4-2-9)21-8-14(20)19-15-18-11(7-22-15)12-5-6-13(17)23-12/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYWKBAHJZQSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide , often referred to as "Compound X," is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16_{16}H14_{14}ClN3_3OS2_2

Molecular Weight : 349.88 g/mol

The structure of Compound X features a thiazole ring, chlorophenyl groups, and a thioether linkage, which are crucial for its biological activity.

Recent studies have highlighted several mechanisms through which Compound X exhibits its biological effects:

  • Inhibition of Enzymatic Activity : Research indicates that Compound X acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays have shown that it has an IC50_{50} value in the range of 0.76–9.01 μM against COX-2, demonstrating significant anti-inflammatory potential compared to standard drugs like celecoxib .
  • Anti-inflammatory Effects : In vivo studies using animal models have confirmed the anti-inflammatory properties of Compound X. It was shown to reduce inflammation in carrageenan-induced models significantly, suggesting its utility in treating conditions characterized by excessive inflammation .
  • Analgesic Activity : The compound has also demonstrated analgesic properties in various pain models, including the hot plate test. This suggests its potential application in pain management therapies .

Biological Activity Data

Activity TypeAssay MethodIC50_{50} Value (μM)Reference
COX-1 InhibitionEnzyme assay15.32
COX-2 InhibitionEnzyme assay0.05 - 9.01
5-LOX InhibitionEnzyme assay23.08 - 38.46
Anti-inflammatoryCarrageenan-induced inflammationSignificant reduction
Analgesic ActivityHot plate methodSignificant effect

Case Study 1: Anti-inflammatory Efficacy

In a study published in Frontiers in Pharmacology, researchers evaluated the anti-inflammatory effects of various derivatives of thiazole compounds, including Compound X. The results showed that compounds with similar structural features exhibited potent COX-2 inhibition and significant reductions in inflammation in animal models .

Case Study 2: Analgesic Properties

Another study investigated the analgesic properties of thiazole-based compounds. Compound X was tested in a series of pain models, where it demonstrated efficacy comparable to established analgesics, indicating its potential for development as a therapeutic agent for pain relief .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s molecular weight (428.37 g/mol) is intermediate compared to analogues, reflecting a balance between chloro-substituted aromaticity and heterocyclic complexity.
  • Melting points vary widely: For example, compound 9c () melts at 154–156°C, likely due to its sulfamoyl group enhancing intermolecular hydrogen bonding . The target compound’s melting point is unreported but may correlate with its chloro-substituent arrangement.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Thioacetamide C=S stretches typically appear at 650–750 cm⁻¹ (e.g., compound 5 in ) .
  • ¹H-NMR : The thiazole NH proton resonates near δ 11.8–12.0 ppm (e.g., compound 9c in ), while aromatic protons from chlorophenyl/thiophene groups appear at δ 6.5–8.5 ppm .

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